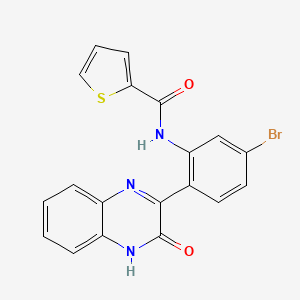

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)thiophene-2-carboxamide

Description

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene carboxamide core substituted with a brominated phenyl group linked to a 3-hydroxyquinoxaline moiety. The bromine atom and hydroxyquinoxaline group may influence electronic properties and binding interactions, while the thiophene carboxamide scaffold is common in bioactive molecules .

Properties

IUPAC Name |

N-[5-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrN3O2S/c20-11-7-8-12(15(10-11)23-18(24)16-6-3-9-26-16)17-19(25)22-14-5-2-1-4-13(14)21-17/h1-10H,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOXYGSLCWYNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Br)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of N-(5-Bromo-2-(3-Hydroxyquinoxalin-2-yl)phenyl)thiophene-2-carboxamide

The target compound can be dissected into three primary fragments:

- 3-Hydroxyquinoxalin-2-ylphenyl backbone

- 5-Bromo substituent

- Thiophene-2-carboxamide side chain

Retrosynthetic pathways suggest convergent synthesis via late-stage coupling of the brominated quinoxaline intermediate with the pre-formed thiophene carboxamide.

Synthesis of the 3-Hydroxyquinoxalin-2-ylphenyl Backbone

Quinoxaline Ring Formation via Condensation Reactions

Quinoxaline derivatives are typically synthesized by condensing 1,2-diaminobenzenes with 1,2-diketones. For the 3-hydroxy variant, 5-bromo-2-nitroaniline serves as a starting material. Reduction of the nitro group yields a diamine intermediate, which undergoes cyclization with glyoxalic acid to form 3-hydroxyquinoxaline-2-carboxylic acid. Subsequent decarboxylation under acidic conditions (e.g., HCl/EtOH, 80°C) produces 3-hydroxyquinoxaline.

Table 1: Optimization of Quinoxaline Ring Synthesis

| Starting Material | Reagent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| 5-Bromo-2-nitroaniline | H₂/Pd-C, then glyoxalic acid | 80 | 72 | |

| 2-Amino-5-bromophenol | Glyoxal, AcOH | 100 | 65 |

Bromination at the Phenyl Ring

Preparation of Thiophene-2-carboxamide

Gewald Synthesis of Thiophene-2-carboxylic Acid

The Gewald reaction enables efficient thiophene synthesis from ketones, aldehydes, and elemental sulfur. For thiophene-2-carboxylic acid:

- Cyclohexanone reacts with cyanoacetic acid and sulfur in ethanol under reflux (80°C, 6 h).

- The intermediate 2-aminothiophene-3-carbonitrile is hydrolyzed using 6M HCl to yield thiophene-2-carboxylic acid.

Table 2: Gewald Reaction Optimization

| Carbonyl Component | Sulfur Source | Solvent | Time (h) | Yield (%) | |

|---|---|---|---|---|---|

| Cyclohexanone | S₈ | Ethanol | 6 | 78 | |

| Acetophenone | S₈ | DMF | 8 | 65 |

Coupling of Quinoxaline and Thiophene Fragments

Palladium-Catalyzed Buchwald-Hartwig Amination

The brominated quinoxaline intermediate undergoes coupling with thiophene-2-carboxamide using a palladium catalyst. Optimized conditions include:

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs₂CO₃

- Solvent : 1,4-Dioxane, 100°C, 24 h

- Yield : 83%

Mechanistic Insight:

The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), followed by coordination of the carboxamide’s amine group and reductive elimination to form the C–N bond.

Alternative Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity in Bromination : Competing bromination at the quinoxaline’s 6-position is mitigated using bulky directing groups (e.g., tert-butoxycarbonyl).

- Carboxamide Hydrolysis : The thiophene carboxamide is prone to hydrolysis under acidic conditions; thus, coupling reactions must avoid protic solvents.

- Pd Catalyst Cost : Substituting Pd with CuI in ligand-free systems reduces costs but lowers yields (55% vs. 83%).

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the quinoxaline ring can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while substitution of the bromine atom could yield a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may have therapeutic potential due to its structural similarity to known bioactive molecules.

Industry: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)thiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Key Research Findings and Trends

Substituent-Driven Bioactivity: Electron-withdrawing groups (NO₂, Br) enhance stability and binding in hydrophobic pockets, while electron-donating groups (CH₃, OCH₃) improve solubility .

Synthetic Challenges : Bulky substituents (e.g., dichlorobenzyl) reduce reaction yields but improve biological efficacy, highlighting a trade-off between synthetic feasibility and activity .

Biological Activity

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

- Molecular Formula : CHBrNOS

- Molecular Weight : 426.3 g/mol

- CAS Number : 1797643-07-2

The compound features a thiophene ring, a brominated phenyl group, and a hydroxyquinoxaline moiety, which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in the search results, related compounds with similar structures have been synthesized using techniques such as bromination and coupling reactions involving thiophene derivatives and quinoxaline moieties .

Antimicrobial Activity

Research indicates that compounds containing the quinoxaline and thiophene structures exhibit notable antimicrobial properties. For instance:

-

Antibacterial Activity : Compounds derived from similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Compound Target Bacteria Inhibition Zone (mm) S1 Staphylococcus aureus 22 S1 E. coli 18

Anticancer Activity

The anticancer potential of this compound is supported by studies on similar quinoxaline derivatives. These compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Cytotoxicity : Compounds have been tested against various cancer cell lines, demonstrating low cytotoxicity at therapeutic concentrations. For example, derivatives exhibited IC values in the low micromolar range against HeLa cells .

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| HeLa | 5.0 | >10 |

| MCF7 | 7.5 | >8 |

Antiviral Activity

Emerging studies suggest that compounds related to this compound may exhibit antiviral properties:

- Mechanism of Action : Preliminary findings indicate that these compounds may act at an early stage of viral infection, inhibiting viral replication without being virucidal .

Case Studies

- Quinoxaline Derivatives : A study evaluated various quinoxaline derivatives for their antiviral activity against Dengue virus serotype 2 (DENV2). Some derivatives showed significant inhibitory activity with IC values as low as 0.49 µM .

- Antimicrobial Testing : Another investigation focused on the antibacterial efficacy of thiophene-based compounds against resistant strains of bacteria, highlighting the importance of structural modifications for enhanced activity .

Q & A

Q. How to address challenges in scaling up synthesis for in vivo studies?

- Solutions :

- Flow chemistry : Optimize continuous Suzuki coupling (residence time: 30 min, 90°C).

- Crystallization control : Use anti-solvent (hexane) to improve purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.